molecular formula C55H38 B13138630 3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene CAS No. 653591-68-5

3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene

Cat. No.: B13138630
CAS No.: 653591-68-5
M. Wt: 698.9 g/mol
InChI Key: VAIGOJMEPOSKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluoranthene core substituted with a 9,9-dimethyl-9H-fluoren-2-yl group and four phenyl groups, making it a highly conjugated system with interesting electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 9,9-dimethyl-9H-fluorene with a halogenated fluoranthene precursor in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives

    Reduction: Reduced fluoranthene derivatives

    Substitution: Halogenated fluoranthene derivatives

Scientific Research Applications

3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical and biological processes. The pathways involved may include electron transfer and energy transfer mechanisms, which are crucial for its applications in organic electronics and fluorescence imaging.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
  • 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid pinacol ester
  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene

Uniqueness

3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene is unique due to its highly conjugated structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and fluorescence-based applications. Its structural complexity also allows for a wide range of chemical modifications, enabling the exploration of diverse functional derivatives.

Properties

CAS No.

653591-68-5

Molecular Formula

C55H38

Molecular Weight

698.9 g/mol

IUPAC Name

3-(9,9-dimethylfluoren-2-yl)-7,8,9,10-tetraphenylfluoranthene

InChI

InChI=1S/C55H38/c1-55(2)46-29-16-15-26-41(46)42-31-30-39(34-47(42)55)40-32-33-45-52-43(40)27-17-28-44(52)53-50(37-22-11-5-12-23-37)48(35-18-7-3-8-19-35)49(36-20-9-4-10-21-36)51(54(45)53)38-24-13-6-14-25-38/h3-34H,1-2H3

InChI Key

VAIGOJMEPOSKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=C6C5=C(C=C4)C7=C(C(=C(C(=C67)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.